4,5-Dibromo-2-fluorobenzylamine
Overview
Description
4,5-Dibromo-2-fluorobenzylamine is an organic compound with the molecular formula C7H6Br2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two bromine atoms at the 4 and 5 positions and a fluorine atom at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzylamine typically involves the bromination of 2-fluorobenzylamine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-fluorobenzylamine is reacted with bromine in a solvent system. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 4,5-diamino-2-fluorobenzylamine or 4,5-dithiobenzylamine.
Oxidation: Formation of 4,5-dibromo-2-fluoronitrobenzene.
Reduction: Formation of 2-fluorobenzylamine.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzylamine involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by inhibiting enzyme activity or disrupting cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-2-chlorobenzylamine
- 4,5-Dibromo-2-methylbenzylamine
- 4,5-Dibromo-2-nitrobenzylamine
Uniqueness
4,5-Dibromo-2-fluorobenzylamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
(4,5-dibromo-2-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEXRMQHPNELMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.